molecular formula C18H21BrN2O3 B2949656 Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate CAS No. 887589-60-8

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate

Cat. No.: B2949656
CAS No.: 887589-60-8
M. Wt: 393.281
InChI Key: SWLLSRRRDZVSMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate typically involves the following steps:

    Morpholine Substitution: The substitution of a hydrogen atom with a morpholine group.

    Esterification: The formation of the butyl ester from the carboxylic acid group.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 6-chloro-4-morpholinoquinoline-2-carboxylate
  • Butyl 6-fluoro-4-morpholinoquinoline-2-carboxylate
  • Butyl 6-iodo-4-morpholinoquinoline-2-carboxylate

Uniqueness

Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable tool in research and development .

Properties

IUPAC Name

butyl 6-bromo-4-morpholin-4-ylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3/c1-2-3-8-24-18(22)16-12-17(21-6-9-23-10-7-21)14-11-13(19)4-5-15(14)20-16/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLLSRRRDZVSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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